molecular formula C23H22FN5O3 B12417506 Btk-IN-6

Btk-IN-6

Cat. No.: B12417506
M. Wt: 435.5 g/mol
InChI Key: MKSXBKOJSBEIQC-UHFFFAOYSA-N
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Description

Btk-IN-6 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase is involved in the development, differentiation, and activation of B cells, making it a significant target for therapeutic intervention in various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-6 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium catalysts, bases, and solvents such as dimethylformamide and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Btk-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of Bruton’s tyrosine kinase inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the role of Bruton’s tyrosine kinase in B-cell signaling and immune responses.

    Medicine: Explored as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase

Mechanism of Action

Btk-IN-6 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as phospholipase C gamma and nuclear factor kappa B, which are essential for B-cell activation and proliferation. The inhibition of Bruton’s tyrosine kinase disrupts B-cell receptor signaling, leading to reduced B-cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ibrutinib
  • Zanubrutinib
  • Acalabrutinib
  • Orelabrutinib

Uniqueness of Btk-IN-6

This compound is unique in its high selectivity and potency for Bruton’s tyrosine kinase compared to other inhibitors. It exhibits fewer off-target effects and has a favorable pharmacokinetic profile, making it a promising candidate for therapeutic development. Additionally, this compound has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases, highlighting its potential as a versatile and effective Bruton’s tyrosine kinase inhibitor .

Properties

Molecular Formula

C23H22FN5O3

Molecular Weight

435.5 g/mol

IUPAC Name

[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol

InChI

InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27)

InChI Key

MKSXBKOJSBEIQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO

Origin of Product

United States

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